molecular formula C11H11N3O2 B1371157 5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1155462-78-4

5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1371157
CAS RN: 1155462-78-4
M. Wt: 217.22 g/mol
InChI Key: FYEYFUIBSCBRKD-UHFFFAOYSA-N
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Description

5-Ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a derivative of 1,2,4-triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a subject of interest in many studies . A mild universal method for the synthesis of derivatives of 5-substituted 1H-1,2,4-triazole-3-carboxylic acids from a single precursor, ethyl β-N-Boc-oxalamidrazone, has been proposed . This method was applied for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with heterocyclic substituents at position 5 .


Molecular Structure Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

The main method for the synthesis of derivatives of 5-substituted 1,2,4-triazole-3-carboxylic acids is thermal cyclization of β-acylamidrazones . Product yields are usually low, especially for labile β-acyl groups, which is not surprising, since the cyclization temperature usually exceeds 140°C .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, triazole derivatives like 5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid are valuable due to their ability to bind with a variety of enzymes and receptors, showing versatile biological activities . They serve as key scaffolds in the development of drugs with antifungal, antibacterial, and antiviral properties. For instance, triazole rings are present in drugs like fluconazole and voriconazole, which are used to treat serious fungal infections .

Agriculture

Triazole compounds are utilized in agriculture for their growth-promoting properties. They can act as plant growth regulators, influencing various physiological processes in plants. Their role in enhancing stress resistance in crops and improving yield has been a subject of research .

Material Science

In material science, triazole derivatives are explored for their potential in creating novel materials. They can form luminescent polymers with metals, which have applications in organic light-emitting diodes (OLEDs) and other electronic devices . The versatility of triazoles in coordination chemistry also allows for the development of materials with unique magnetic and optical properties.

Environmental Science

The triazole core is investigated for its use in environmental science, particularly in the synthesis of materials that can aid in pollution control and environmental remediation. Their potential in creating chemodynamic therapy agents against cancer cells and spin crossover nanoparticles is also being explored .

Biochemistry

In biochemistry, triazole derivatives are known to inhibit DNA synthesis and serve as antitumor agents in the treatment of epigenetically-based diseases . They are also studied for their corrosion inhibition properties, which is crucial in maintaining the integrity of biochemical equipment.

Pharmacology

Pharmacologically, triazole derivatives are central to the design of new therapeutic agents. They are part of a class of drugs that includes antidepressants, antihypertensives, and antiepileptics . The triazole moiety’s ability to interact with various pharmacophores makes it a versatile tool in drug design and discovery.

Future Directions

The future directions for the study of 5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid and its derivatives could include further exploration of their synthesis methods, investigation of their physical and chemical properties, and comprehensive evaluation of their safety and hazards. Additionally, more research could be conducted to understand their mechanism of action and potential applications in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

properties

IUPAC Name

5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-9-12-10(11(15)16)13-14(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEYFUIBSCBRKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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